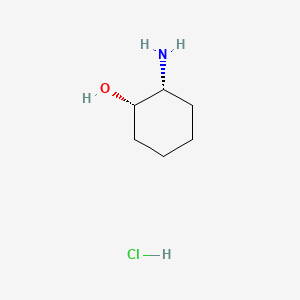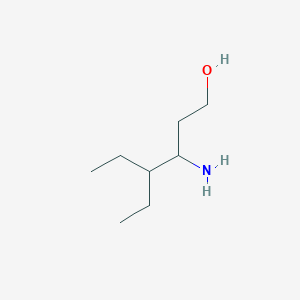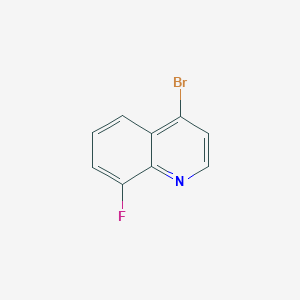
4-Bromo-8-fluoroquinoline
Übersicht
Beschreibung
4-Bromo-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the eighth position on the quinoline ring
Synthetic Routes and Reaction Conditions:
Direct Halogenation: Another approach is the direct halogenation of quinoline derivatives, where bromine and fluorine atoms are introduced into the quinoline ring through electrophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions followed by halogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently used under inert atmosphere conditions.
Major Products:
Nucleophilic Substitution: Products include various substituted quinolines depending on the nucleophile used.
Cross-Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Wirkmechanismus
Target of Action
4-Bromo-8-fluoroquinoline is a fluorinated heterocyclic building block that is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) such as antibiotics . The primary targets of this compound are typically bacterial enzymes, which are inhibited by the compound, leading to the antibacterial effects .
Mode of Action
The compound interacts with its targets, primarily bacterial enzymes, by binding to the active sites of these enzymes. This binding inhibits the normal function of the enzymes, leading to a disruption in the bacterial metabolic processes . The presence of both bromo- and fluoro-substituents in the compound likely enhances its binding affinity to the target enzymes .
Biochemical Pathways
The inhibition of bacterial enzymes disrupts various biochemical pathways within the bacterial cells. This disruption can lead to the inhibition of DNA replication, transcription, and protein synthesis, all of which are essential for bacterial growth and survival .
Pharmacokinetics
Like other quinolines, it is expected to have good bioavailability due to its small size and the presence of halogen substituents .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival. By inhibiting essential bacterial enzymes, the compound disrupts critical metabolic processes within the bacterial cells, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other compounds or drugs can potentially affect the compound’s metabolism and excretion .
Biochemische Analyse
Biochemical Properties
4-Bromo-8-fluoroquinoline plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial DNA replication, making it a potential candidate for antibacterial drug development . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . The molecular mechanism of this compound also involves the modulation of cell signaling pathways, which can lead to changes in cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers studying the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can also be influenced by its chemical properties, such as its lipophilicity and molecular size . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, where it can affect cellular respiration and energy production . The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
Comparison:
- 4-Bromo-8-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions and biological applications .
- 5-Bromo-8-fluoroquinoline and 4-Bromo-3-chloro-8-fluoroquinoline have different substitution patterns, affecting their reactivity and applications .
- 4-Bromo-5,8-difluoroquinoline has an additional fluorine atom, which can further enhance its biological activity and electronic properties .
Eigenschaften
IUPAC Name |
4-bromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZPEOLKMRCJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589204 | |
| Record name | 4-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-38-2 | |
| Record name | 4-Bromo-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)





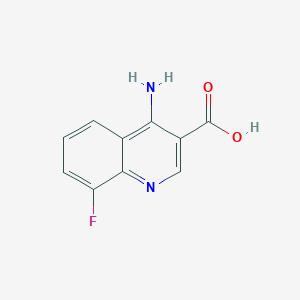

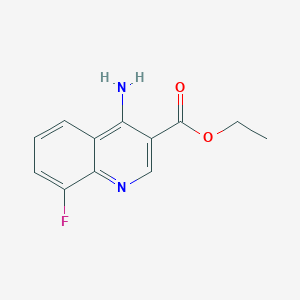
![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)
